4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
“4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridines . These compounds have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s structure includes a pyridyl attached to thiazolo[5,4-b]pyridine, which is a key structural unit for PI3Kα inhibitory potency .
Synthesis Analysis
Thiazolo[5,4-b]pyridines, including “this compound”, can be synthesized efficiently in several steps from commercially available substances . The synthesis involves the use of a ring cleavage methodology reaction for the introduction of various functional groups to the pyridine . This method allows for the selective introduction of multiple functional groups, making it a robust approach for the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridyl attached to thiazolo[5,4-b]pyridine . This structure is a key component for the compound’s PI3Kα inhibitory potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a series of steps involving the use of commercially available substances . The process involves a ring cleavage methodology reaction, which allows for the selective introduction of multiple functional groups to the pyridine .
Scientific Research Applications
Antitumor Applications
Compounds within the benzenesulfonamide class have been evaluated for their antitumor activity. Novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety have shown promising results in antitumor activity evaluations, with some compounds being more effective than reference drugs like doxorubicin (Alqasoumi et al., 2009). Additionally, novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing effects, showing higher activity than doxorubicin in certain cases (Ghorab et al., 2015).
Anti-Inflammatory and Analgesic Applications
Celecoxib derivatives have been synthesized and shown to exhibit anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have demonstrated the potential to be developed into therapeutic agents without causing tissue damage compared to controls or celecoxib itself (Küçükgüzel et al., 2013).
Antimicrobial Applications
Benzenesulfonamide derivatives have also been explored for their antimicrobial effects. For example, novel pyrazolopyrimidine and pyrazolotriazine derivatives containing the sulfathiazole moiety have been synthesized and showed good antibacterial and antifungal activity (El-Sayed et al., 2020). Another study explored the antimicrobial potential of pyrazolopyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties, which were synthesized and screened for antibacterial and antifungal activities (Chandak et al., 2013).
Anticonvulsant Applications
Research into the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents has shown that certain compounds exhibit significant effects against picrotoxin-induced convulsion, with some offering 100% protection (Farag et al., 2012).
UV Protection and Antimicrobial Textile Applications
Thiazole azodyes containing sulfonamide moiety have been utilized for UV protection and antimicrobial finishing of cotton fabrics, demonstrating effective properties and improved dyeability along with practical advantages such as enhanced UV protection and antibacterial properties (Mohamed et al., 2020).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s known that thiazolo[4,5-b]pyridines can interact with their targets through charged interactions . The electron-deficient aryl group in these compounds can result in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with their targets .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Properties
IUPAC Name |
4-acetyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-13(24)14-7-9-17(10-8-14)28(25,26)23-16-5-2-4-15(12-16)19-22-18-6-3-11-21-20(18)27-19/h2-12,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQXSVBLEFFPAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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